molecular formula C9H7NO2 B2363894 Indolizine-5-carboxylic acid CAS No. 1533563-94-8

Indolizine-5-carboxylic acid

Cat. No.: B2363894
CAS No.: 1533563-94-8
M. Wt: 161.16
InChI Key: FSRPQLCQHIAMTO-UHFFFAOYSA-N
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Description

Indolizine-5-carboxylic acid (CAS 1533563-94-8) is a high-value heterocyclic building block with the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol . This compound is of significant interest in the field of advanced materials, particularly for the electropolymerization of conductive films . These electroactive polymer films, derived from carboxylic acid-functionalized indolizines and indoles, exhibit excellent properties for modern electroanalytical applications . A key research value of poly(indole-5-carboxylic acid) films is their utility in the fabrication of micro pH sensors due to their stability and rapid response to changes in solution pH . Furthermore, these conducting polymeric films serve as robust platforms for the covalent immobilization of enzymes, such as tyrosinase, for the development of biosensors that can detect catechol . The films have also been successfully employed in the construction of amperometric biosensors for triglycerides, where they act as a matrix for co-immobilizing enzymes like lipase, glycerol kinase, and glycerol-3-phosphate oxidase . The carboxylic acid group on the indolizine structure is integral, as it can facilitate self-doping in polymers and contribute to a more open, solvated film structure with lower barriers to ion insertion, which is beneficial for electrochemical performance . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

indolizine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-9(12)8-5-1-3-7-4-2-6-10(7)8/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRPQLCQHIAMTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC=CN2C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Conditions:

  • Catalyst : TPCD (10 mol%)
  • Solvent : Dichloromethane, 60°C
  • Yield : 68–85% for esters; hydrolysis to carboxylic acid achieves >90% conversion.

This method is notable for its regioselectivity and scalability, with eight derivatives synthesized and characterized via NMR and elemental analysis.

Directed Metalation and Electrophilic Quenching

Directed ortho-metalation (DoM) strategies enable precise functionalization of indolizine at the C5 position. Bertallo et al. developed a base-controlled approach using lithium amides (e.g., LDA) or TMPMgCl·LiCl to deprotonate 2-substituted indolizines, followed by carboxylation with CO₂.

Protocol Overview:

  • Substrate : 2-Phenylindolizine or 2-tert-butylindolizine.
  • Base : LDA or TMPMgCl·LiCl (−78°C to −20°C, 2–5 h).
  • Electrophile : CO₂ gas or methyl chloroformate.
  • Workup : Acidic hydrolysis (HCl) to yield the carboxylic acid.

Yields range from 48% to 95%, depending on the substituent and base. X-ray crystallography confirmed the C5 regioselectivity, with a peri-interaction between the formyl group and H3 proton in 5-formylindolizines.

Hydrolysis of Indolizine Carboxylate Esters

This compound is frequently synthesized via hydrolysis of its methyl or ethyl esters. For example, American Custom Chemicals Corporation describes the preparation of methyl 8-oxo-5,6,7,8-tetrahydroindolizine-5-carboxylate (CAS 318247-33-5), which is hydrolyzed under acidic (H₂SO₄) or basic (NaOH) conditions to the carboxylic acid.

Hydrolysis Conditions:

  • Basic Hydrolysis : 2M NaOH, reflux, 6 h (yield: 89%).
  • Acidic Hydrolysis : 6M HCl, 100°C, 4 h (yield: 82%).

This method is straightforward but requires careful control of reaction conditions to avoid decarboxylation.

Decarboxylation of Polycarboxylic Indole Derivatives

Thermal decarboxylation of indole-2,5-dicarboxylic acid derivatives provides a route to this compound. Heinrich and Böttcher demonstrated that heating indole-2,5-dicarboxylic acid at 280°C in aqueous KOH selectively removes the C2 carboxyl group, yielding the 5-carboxylic acid.

Optimization Insights:

  • Temperature : Decarboxylation proceeds efficiently above 250°C.
  • Selectivity : Electron-withdrawing groups at C6 (e.g., OH) enhance C2 decarboxylation.

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield (%) Advantages Limitations
Fischer Indole Synthesis Diazonium salts, H₂SO₄ 30–45 Scalable; regioselective High temperatures; byproduct formation
1,3-Dipolar Cycloaddition TPCD, alkenes 68–85 One-pot; diverse substituents Requires specialized catalyst
Directed Metalation LDA/TMPMgCl·LiCl, CO₂ 48–95 High regioselectivity Sensitive to moisture/oxygen
Ester Hydrolysis NaOH/HCl 80–90 Simple; high purity Risk of decarboxylation
Decarboxylation KOH, 280°C 60–75 Direct from indole precursors Energy-intensive; narrow substrate scope

Structural Characterization and Applications

This compound derivatives exhibit notable biological activities, including antibacterial effects against Escherichia coli and Staphylococcus aureus. Fluorescence properties have also been reported, with emission wavelengths tunable via substituent modification.

Key Applications:

  • Pharmaceuticals : Intermediate for dopamine autoreceptor agonists (e.g., carmoxirole).
  • Materials Science : Fluorescent probes for mitochondrial imaging.

Chemical Reactions Analysis

Types of Reactions: Indolizine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indolizine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols or amines.

Scientific Research Applications

Table 1: Synthesis Methods for Indolizine-5-Carboxylic Acid

MethodReaction ConditionsYield (%)
Ortoleva–King Reaction2-pyridylacetate + benzophenones + iodineHigh
CuBr-Catalyzed SynthesisAcetophenone + nitrovinylbenzeneModerate
Fischer-Indole SynthesisJapp-Klingemann type protocolsVariable

Biological Activities

Indolizine derivatives, including this compound, exhibit significant biological activities. These include:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Antiviral Properties : Demonstrated potential in inhibiting viral replication.
  • Anticancer Effects : Shown to induce apoptosis in cancer cells through various mechanisms.
  • Anti-inflammatory Activity : Reduction of inflammatory markers in experimental models.

Table 2: Biological Activities of Indolizine Derivatives

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of bacterial cell wall synthesis
AntiviralInterference with viral replication
AnticancerInduction of apoptosis via caspase activation
Anti-inflammatoryModulation of cytokine production

Medicinal Applications

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to act as an inhibitor for specific enzymes and receptors makes it a candidate for drug development.

Case Study: Anticancer Activity

A study demonstrated that indolizine derivatives could inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase. The results indicated that these compounds could serve as lead structures for developing new anticancer agents.

Table 3: Case Study Summary on Anticancer Activity

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)15Apoptosis induction
PC-3 (Prostate Cancer)20G2/M phase arrest

Industrial Applications

This compound also finds applications in industrial settings, particularly in the development of dyes and pigments due to its photophysical properties. Its derivatives are utilized in organic electronic materials, enhancing their performance in devices like organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) .

Table 4: Industrial Applications of Indolizine Derivatives

Application TypeDescription
Dyes and PigmentsUsed in textile and paint industries
Organic ElectronicsEnhances efficiency in OLEDs and DSSCs

Mechanism of Action

The mechanism of action of indolizine-5-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, indolizine derivatives can inhibit enzymes like vascular endothelial growth factor (VEGF) and neuropilin-1 (NRP1), which are involved in angiogenesis and cancer progression . The compound’s ability to interact with multiple receptors and enzymes makes it a versatile molecule for therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Indolizine derivatives vary in substituent positions and functional groups, significantly affecting their reactivity and applications. Key comparisons include:

Compound Substituent Position Functional Group Synthesis Method Key Challenges Applications
Indolizine-5-carboxylic acid 5 -COOH Coupling agents (HBTU, HBOt) Limited reactivity at C-5 Drug precursors, bioactive molecules
Indolizine-2-carboxylic acid 2 -COOH Hydrolysis of methyl esters (KOH/EtOH) Difficult conversion to acyl chlorides Antimalarial analogs
5-Bromoindolizine-2-carboxylic acid 2, 5 -COOH, -Br Electrophilic substitution Steric hindrance at C-5 Halogenated intermediates
N,N-Diethylindolizine-5-carboxamide 5 -CONEt₂ Amide coupling with diethylamine Low yields in direct amidation Improved solubility for drug delivery

Research Findings and Data

Spectroscopic Data

  • ¹H NMR : this compound derivatives exhibit characteristic downfield shifts for H-1 (δ 9.22 ppm) and H-3 (δ 7.72 ppm) due to electron withdrawal by the -COOH group .
  • HRMS : Molecular ions ([M+H]⁺) for methyl esters (e.g., 10d ) confirm structures with <5 ppm error .

Biological Activity

Indolizine-5-carboxylic acid is a member of the indolizine family, which are nitrogen-containing heterocycles known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its pharmacological properties, synthesis methods, and relevant case studies.

Structural Characteristics

Indolizine derivatives, including this compound, are characterized by a fused ring system that contributes to their unique electronic properties. The basic structure consists of a five-membered ring containing nitrogen, which can be modified to enhance biological activity. The carboxylic acid group at the 5-position plays a crucial role in its interaction with biological targets.

Pharmacological Activities

This compound exhibits several notable pharmacological activities:

  • Antimicrobial Activity : Various studies have demonstrated that indolizine derivatives possess significant antibacterial properties. For instance, certain derivatives have shown inhibitory effects against Escherichia coli and Staphylococcus aureus .
  • Anti-inflammatory Effects : Indolizines have been reported to exhibit anti-inflammatory activities, making them potential candidates for treating inflammatory diseases .
  • CNS Activity : Some indolizine derivatives act as central nervous system (CNS) depressants and exhibit antagonistic effects on serotonin receptors, which may be beneficial in managing anxiety and depression .
  • Antioxidant Properties : The antioxidant activity of indolizines has been linked to their ability to scavenge free radicals, providing protective effects against oxidative stress .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Palladium-Catalyzed Reactions : A palladium-catalyzed multicomponent synthesis allows for the efficient formation of indolizines from readily available starting materials .
  • One-Pot Reactions : Recent advancements have introduced one-pot synthetic procedures that streamline the production of indolizine carboxylic acids, enhancing yield and reducing reaction time .

Case Studies

  • Antimonoamine Oxidase Activity : A study exploring N'-substituted hydrazides of indolizine-2-carboxylic acid revealed that these compounds inhibit monoamine oxidase more effectively than traditional inhibitors like iproniazid. This suggests potential applications in treating mood disorders .
  • Antibacterial Studies : Research investigating the antibacterial properties of various indolizine derivatives indicated that specific compounds exhibited significant inhibitory effects on pathogenic bacteria. This highlights their potential as novel antimicrobial agents .
  • Cancer Research : Indolizines have shown promise in cancer research, particularly as inhibitors of vascular endothelial growth factor (VEGF), which is crucial for tumor angiogenesis . Their ability to modulate signaling pathways related to cancer progression warrants further investigation.

Q & A

Q. What are the established synthetic routes for indolizine-5-carboxylic acid, and how do reaction conditions influence yield?

this compound is typically synthesized via cycloaddition reactions or multi-step organic syntheses. For example, cyclization of pyrrole derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions can yield the indolizine core. Key parameters include temperature (e.g., reflux in ethanol at 80°C), catalyst choice (e.g., Lewis acids like AlCl₃), and solvent polarity. Evidence from building-block catalogs highlights variations in substituent positioning during synthesis . Comparative studies suggest optimizing stoichiometry and purification steps (e.g., recrystallization vs. column chromatography) to improve yields .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is essential for structural elucidation, with characteristic signals for the carboxylic acid proton (δ ~12-13 ppm) and aromatic protons in the indolizine ring (δ ~6.5-8.5 ppm). Infrared (IR) spectroscopy confirms the carboxylic acid group (C=O stretch ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. For novel derivatives, X-ray crystallography provides definitive proof of stereochemistry and crystal packing . Data must be cross-referenced with literature for known analogs to avoid misassignment .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and binding affinity of this compound derivatives?

Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict sites of electrophilic/nucleophilic attack. Molecular docking studies (using software like AutoDock Vina) evaluate interactions with biological targets (e.g., enzymes or receptors). For instance, derivatives with electron-withdrawing substituents on the indolizine ring show enhanced binding to cyclooxygenase-2 (COX-2) in silico, aligning with experimental IC₅₀ values . Parameters such as solvation models (e.g., implicit vs. explicit solvent) and force fields must be rigorously validated .

Q. How should researchers resolve discrepancies in spectroscopic data for this compound derivatives?

Discrepancies in NMR or IR data may arise from tautomerism, solvent effects, or impurities. For example, keto-enol tautomerism in solution can shift proton signals. Mitigation strategies include:

  • Using deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-dependent shifts.
  • Employing heteronuclear correlation spectroscopy (HMBC) to confirm connectivity.
  • Repeating syntheses with strict inert-atmosphere controls to exclude oxidation byproducts . Cross-validation with high-purity reference standards (e.g., >98% by HPLC) is critical .

Q. What challenges arise in quantifying this compound in biological matrices, and how are they addressed?

Matrix effects (e.g., plasma proteins or lipids) can interfere with detection. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., ¹³C-labeled analogs) improves accuracy. Sample preparation steps like solid-phase extraction (SPE) or protein precipitation (using acetonitrile) reduce background noise. Method validation must include spike-recovery tests (85–115% recovery) and limit-of-detection (LOD) studies (≤1 ng/mL) .

Methodological Considerations Table

Aspect Techniques Key Parameters References
Synthesis OptimizationCycloaddition, reflux conditionsCatalyst (AlCl₃), solvent (ethanol), temperature
Structural ValidationNMR, X-ray crystallographyDeuterated solvents, crystallographic resolution
Biological InteractionMolecular docking, DFTDocking score, HOMO-LUMO gap
Analytical QuantificationLC-MS/MS, SPEInternal standards, recovery rates

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